Cas no 149-29-1 (Patulin)

Patulin structure
Nom du produit:Patulin
Numéro CAS:149-29-1
Le MF:C7H6O4
Mégawatts:154.1201
MDL:MFCD00005858
CID:141789
PubChem ID:329754833
Patulin Propriétés chimiques et physiques
Nom et identifiant
-
- 4H-Furo[3,2-c]pyran-2(6H)-one,4-hydroxy-
- 4-hydroxy-4,6-dihydrofuro[3,2-c]pyran-2-one
- PATULIN
- Patulin solution
- PATULIN(RG)
- 100µg
- 4-Hydroxy-4H-furo[3,2-c]pyran-2(6H)-one,PAT
- Clairformin
- Clavacin
- Clavatin
- Claviform
- Expansin
- Expansine
- Gigantin
- Leucopin
- Patuline
- PAT
- 4-Hydroxy-4H-furo[3,2-c]pyran-2(6H)-one
- mycoin
- mycoinc
- mycosin
- penatin
- Terinin
- Claviformin
- Tercinin
- Mycoine C3
- Mycoin C3
- Penicidin
- Mycoin C
- 4-Hydroxy-4H-furo(3,2-C)pyran-2(6H)-one
- 4H-Furo[3,2-c]pyran-2(6H)-one, 4-hydroxy-
- 4,6-Dihydro-4-hydroxy-2H-furo(3,2-c)pyran-2-one
- (2,4-Dihydroxy-2H-pyran-3(6H)-ylidene)acetic acid, 3,4-lactone
- NSC8120
- NSC32951
- EINE
- KBio1_000438
- 4-Hydroxy-4H,6H-furo[3,2-c]pyran-2-one
- HSDB 3522
- NSC-8120
- Clavicin
- 2,4-Dihydroxy-2H-pyran-.delta.-3(6H),.alpha.-acetic acid, 3,4-lactone
- HY-N6779
- CS-0083018
- J-008576
- Clavacin; Expansin
- PATULIN [MI]
- 2H-Pyran-.delta.(sup 3(6H), 2,4-dihydroxy-, 3,4-lactone
- IDI1_000438
- WLN: T56 BOV GO IU & TJ FQ
- SPECTRUM1503904
- YS 1649
- NSC 32951
- NS00011821
- SCH 351633
- EX-A5478
- 5-18-03-00005 (Beilstein Handbook Reference)
- NCGC00095272-02
- Clavitin
- BCP29227
- SR-05000002238-3
- KBio2_002923
- (2, 3,4-lactone
- 4-hydroxy-2H,4H,6H-furo[3,2-c]pyran-2-one
- 2H-Pyran-delta(sup 3(6H),alpha)-acetic acid, 2,4-dihydroxy-, 3,4-lactone
- 2H-Pyran-alpha )-acetic acid, 2,4-dihydroxy-, 3,4-lactone
- HMS1923M19
- FT-0673527
- MFCD00005858
- SCHEMBL29056
- A12069
- starbld0009637
- Patulin 100 microg/mL in Acetonitrile
- Gigantic acid?
- CHEBI:74926
- BDBM50158841
- Patulin Solution in Acetonitrile, 100ug/mL
- 4H-Furo(3,3-c)pyran-2(6H)-one, 4-hydroxy-
- Antibiotic YS 1649
- NCGC00095272-01
- 2H-Pyran-.delta.(3(6H),.alpha.)-acetic acid, 2,4-dihydroxy-,3,4-lactone
- Neuro_000008
- CCG-208451
- SR-05000002238
- 2H-Pyran-.delta.(sup 3(6H), 2,4-dihydroxy-,3,4-lactone
- CHEMBL294018
- EINECS 205-735-2
- NCGC00095272-05
- 247172-18-5
- SMP1_000230
- NCGC00095272-03
- Expansion
- 4-Hydroxy-4H-Furo(3,3-c)pyran-2(6H)-one
- UNII-95X2BV4W8R
- (+/-)-4-HYDROXY-4H-FURO(3,2-C)PYRAN-2(6H)-ONE
- BSPBio_002532
- 4-Hydroxy-4,6-dihydrofuro[4,5-c]pyran-2-one
- DTXSID2021101
- KBioGR_001106
- 95X2BV4W8R
- Antibiotic Sch 351633
- MEGxm0_000442
- PATULIN 13C3
- Spectrum_000015
- Spectrum4_000753
- Q414526
- KBio3_001752
- KBio2_005491
- Clairformin;Patuline;Clavatin
- 4-hydroxy-4,6-dihydro-2H-furo[3,2-c]pyran-2-one
- ACon1_002106
- Acetic acid, (2,4-dihydroxy-2H-pyran-3(6H)-ylidene)-, 3,4-lactone
- 1ST7008-100A
- 2,.alpha.-acetic acid, 3,4-lactone
- 2,4-Dihydroxy-2H-pyran-alpha -acetic acid, 3, 4-lactone
- 4-Hydroxy-4H-furo[3,2-c]pyran-2(6H)-one, 9CI, 8CI
- 520 - Patulin
- 149-29-1
- DivK1c_000438
- 1ST7008
- Acetic acid,4-dihydroxy-2H-pyran-3(6H)-ylidene)-, 3,4-lactone
- NINDS_000438
- (2,4-Dihydroxy-2H-pyran-3(6H)-ylidene)acetic acid-3,4-lactone
- BRN 0149675
- CCRIS 4940
- Patulin, reference material
- Sch-351633
- 4H-Furo(3,2-c)pyran-2(6H)-one, 4-hydroxy-
- BS-1260
- NCGC00095272-04
- KBioSS_000355
- NCI60_041782
- DL-PATULIN
- NSC 8120
- FT-0631849
- Patulin, >=98.0% (HPLC)
- HMS501F20
- AKOS015904103
- PATULIN [IARC]
- 4,6-dihydro-4-hydroxy-2H-furo[3,2-c]pyran-2-one
- KBio2_000355
- DB15586
- 2H-Pyran-alpha )-acetic acid, 2, 4-dihydroxy-,3,4-lactone
- Spectrum3_000796
- Spectrum5_001659
- PATULIN [HSDB]
- NSC-32951
- 2,4-Dihydroxy-2H-pyran-delta-3(6H),alpha-acetic acid-3,4-lactone
- 4H-Furo[3, 4-hydroxy-
- SR-05000002238-2
- 2H-Pyran-delta(3(6H),alpha)-acetic acid, 2,4-dihydroxy-,3,4-lactone
- 4-hydroxy-4,6-dihydrofuro(3,2-c)pyran-2-one
- 2HPyrandelta(sup 3(6H),alpha)acetic acid, 2,4dihydroxy, 3,4lactone
- 4-Hydroxy-4,6-dihydrofuro(4,5-c)pyran-2-one
- Acetic acid, (2,4dihydroxy2Hpyran3(6H)ylidene), 3,4lactone
- 2,4Dihydroxy2Hpyrandelta3(6H),alphaacetic acid3,4lactone
- PATULIN (IARC)
- (2,4-Dihydroxy-2H-pyran-3(6H)-ylidene)acetate-3,4-lactone
- 4,6Dihydro4hydroxy2Hfuro(3,2c)pyran2one
- 2,4-Dihydroxy-2H-pyran-delta-3(6H),alpha-acetic acid, 3,4-lactone
- (2,4Dihydroxy2Hpyran3(6H)ylidene)acetic acid, 3,4lactone
- (2,4-Dihydroxy-2H-pyran-3(6H)-ylidene)acetate, 3,4-lactone
- 4Hydroxy4Hfuro(3,2c)pyran2(6H)one
- 4-Hydroxy-4H-furo(3,2-c)pyran-2(6H)-one, 9CI, 8CI
- 2H-Pyran-alpha)-acetic acid, 2, 4-dihydroxy-,3,4-lactone
- (2,4Dihydroxy2Hpyran3(6H)ylidene)acetic acid3,4lactone
- 2H-Pyran-alpha)-acetic acid, 2,4-dihydroxy-, 3,4-lactone
- 4-hydroxy-2H,4H,6H-furo(3,2-c)pyran-2-one
- DB-042987
- DTXCID701101
- SCH351633
- 2,4-Dihydroxy-2H-pyran-alpha-acetic acid, 3, 4-lactone
- Patulin
-
- MDL: MFCD00005858
- Piscine à noyau: 1S/C7H6O4/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1,3,7,9H,2H2
- La clé Inchi: ZRWPUFFVAOMMNM-UHFFFAOYSA-N
- Sourire: O1C([H])([H])C([H])=C2C(=C([H])C(=O)O2)C1([H])O[H]
Propriétés calculées
- Qualité précise: 154.02700
- Masse isotopique unique: 154.02660867g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 0
- Complexité: 264
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -1
- Nombre d'tautomères: Rien du tout
- Surface topologique des pôles: 55.8
- Charge de surface: 0
Propriétés expérimentales
- Couleur / forme: Cristaux blancs en forme de losange. Sa formule structurelle comprend le cholestérol et l'acide benzoïque.
- Dense: 1.1993 (rough estimate)
- Point de fusion: 108-111 °C
- Point d'ébullition: 197.46°C (rough estimate)
- Point d'éclair: Température Fahrenheit: 35.6°f
Degrés Celsius: 2 ° C - Indice de réfraction: 1.4300 (estimate)
- Solubilité: ethyl acetate: soluble50mg/mL
- Le PSA: 55.76000
- Le LogP: -0.29790
- Merck: 13,7125
- Rotation spécifique: D21 -6.2° (chloroform)
- Couleur / forme: 100 μg/mL in acetonitrile
- Solubilité: Facilement soluble dans l'eau et les solvants organiques généraux éther, acétate d'éthyle, acétate d'amyle, etc.
Patulin Informations de sécurité
-
Symbolisme:
- Mot signal:Warning
- Description des dangers: H302,H315,H351,H373
- Déclaration d'avertissement: P281
- Numéro de transport des marchandises dangereuses:UN 3462 6.1/PG 2
- Wgk Allemagne:3
- Code de catégorie de danger: 11-20/21/22-36
- Instructions de sécurité: S45-S36/37
- RTECS:LV2625000
-
Identification des marchandises dangereuses:
- Niveau de danger:6.1(a)
- Conditions de stockage:−20°C
- Catégorie d'emballage:I
- Groupe d'emballage:I
- Catégorie d'emballage:I
- Durée de la sécurité:6.1(a)
- Niveau de danger:6.1(a)
- Toxicité:LD50 s.c. in mice: 10-15 mg/kg (Kinosita, Shikata)
- Terminologie du risque:R25
Patulin PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB167727-10 mg |
Patulin; . |
149-29-1 | 10 mg |
€452.20 | 2023-07-20 | ||
BAI LING WEI Technology Co., Ltd. | 2232.7-100-AN-1mL |
Patulin,100 μg/mL,acetonitrile |
149-29-1 | 100 μg/mL,acetonitrile | 1mL |
¥ 4410 | 2022-04-26 | |
ChemScence | CS-0083018-5mg |
Patulin |
149-29-1 | 99.47% | 5mg |
$270.0 | 2022-04-27 | |
TRC | P206500-50mg |
Patulin |
149-29-1 | 50mg |
$685.00 | 2023-05-17 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65208-5mg |
Patulin |
149-29-1 | 98% | 5mg |
¥876.00 | 2023-09-08 | |
eNovation Chemicals LLC | D755366-25mg |
4H-Furo[3,2-c]pyran-2(6H)-one, 4-hydroxy- |
149-29-1 | 99% | 25mg |
$435 | 2024-06-08 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018726-25mg |
Patulin |
149-29-1 | 99% | 25mg |
¥6180 | 2024-05-25 | |
ChemScence | CS-0083018-10mg |
Patulin |
149-29-1 | 99.47% | 10mg |
$450.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P56880-1mg |
Patulin |
149-29-1 | 1mg |
¥798.0 | 2021-09-08 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65208-10mg |
Patulin |
149-29-1 | 98% | 10mg |
¥1552.00 | 2023-09-08 |
Patulin Littérature connexe
-
1. Preparation and evaluation of novel surface molecularly imprinted polymers by sol–gel process for online solid-phase extraction coupled with high performance liquid chromatography to detect trace patulin in fruit derived productsYukun Yang,Qianqian Li,Guozhen Fang,Shuo Wang RSC Adv. 2016 6 54510
-
Yan Kang,Hai-Xin Gu,Xin Zhang Anal. Methods 2019 11 5142
-
3. 112. An antibacterial substance from Aspergillus clavatusF. Bergel,A. L. Morrison,A. R. Moss,H. Rinderknecht J. Chem. Soc. 1944 415
-
Saurabh Pal,Neha Singh,Kausar Mahmood Ansari Toxicol. Res. 2017 6 764
-
Rijun Gui,Huijun Guo,Hui Jin Nanoscale Adv. 2019 1 3325
149-29-1 (Patulin) Produits connexes
- 748133-69-9(Patulin-13C3)
- 2166760-34-3(2-tert-butyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-3-carboxylic acid)
- 1999618-45-9(1-fluoro-3-(3-fluoropiperidin-1-yl)propan-2-ol)
- 941292-85-9((S)-2-(Tert-Butoxycarbonylaminomethyl)-3-methyl-1-butanol)
- 1251550-72-7(1-[(4-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione)
- 1383788-37-1(Bis(2,5,6-trimethoxypyridin-3-yl)methane)
- 2163735-37-1(3-(4-methyl-1H-pyrazol-1-yl)pyridine-4-carbaldehyde)
- 270902-48-2(Cyclopenta[c]pyrrole-1-carboxylicacid, octahydro-)
- 2138381-11-8(3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(3-methylcyclobutyl)-4-phenyl-)
- 890098-73-4(3-Cyano-4'-iodobenzophenone)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:149-29-1)Patulin

Pureté:99%/99%/99%/99%
Quantité:5mg/10mg/25mg/1ml
Prix ($):280.0/468.0/952.0/158.0
PRIBOLAB PTE.LTD
(CAS:149-29-1)Pribolab®Patulin

Pureté:99%/99%/99%
Quantité:1mg/5mg/10mg
Prix ($):Enquête/Enquête/Enquête